4-[(Thien-2-ylmethoxy)methyl]benzeneboronic acid
Description
4-[(Thien-2-ylmethoxy)methyl]benzeneboronic acid is a boronic acid derivative featuring a benzene ring substituted with a boronic acid (-B(OH)₂) group and a thien-2-ylmethoxymethyl moiety. The thiophene ring introduces electron-rich aromaticity, while the ether linkage (methoxymethyl) contributes to steric and electronic modulation. Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls, pharmaceuticals, and materials . The thiophene substituent may enhance reactivity in coupling reactions due to its electron-donating properties and planar structure, which could improve conjugation and reduce steric hindrance.
Properties
IUPAC Name |
[4-(thiophen-2-ylmethoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BO3S/c14-13(15)11-5-3-10(4-6-11)8-16-9-12-2-1-7-17-12/h1-7,14-15H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHRAFWDOVYDFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COCC2=CC=CS2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228214 | |
| Record name | B-[4-[(2-Thienylmethoxy)methyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050510-12-7 | |
| Record name | B-[4-[(2-Thienylmethoxy)methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050510-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-[(2-Thienylmethoxy)methyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Thien-2-ylmethoxy)methyl]benzeneboronic acid typically involves the reaction of 4-bromomethylbenzeneboronic acid with thien-2-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the thien-2-ylmethanol acts as a nucleophile, displacing the bromine atom from the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Thien-2-ylmethoxy)methyl]benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The thienylmethoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic ester or boronic anhydride.
Reduction: Boronate ester.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(Thien-2-ylmethoxy)methyl]benzeneboronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(Thien-2-ylmethoxy)methyl]benzeneboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The thienylmethoxy group may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
The reactivity and physical properties of boronic acids are influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Electronic Comparison
Reactivity in Cross-Coupling Reactions
Boronic acids participate in Suzuki-Miyaura reactions, where electron-donating substituents generally enhance reactivity by stabilizing the transient palladium complex .
- This compound : The thiophene’s electron-rich nature may accelerate coupling, while the methoxymethyl group balances steric accessibility.
- 4-Benzyloxy-2-methylphenylboronic acid : Steric hindrance from benzyloxy and methyl groups could reduce reaction rates compared to the target compound.
- 4-(Methylthio)phenylboronic Acid : Despite higher electron donation, the sulfur atom may coordinate with palladium, complicating reaction pathways .
Solubility and Stability
- This compound : Moderate solubility in organic solvents (e.g., THF, DMF) due to thiophene’s hydrophobicity.
- 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid (): Cyclic ether increases solubility in alcohols but introduces hydrolytic instability.
- 4-(E-2-Carboxyvinyl)benzeneboronic acid (): Carboxylic acid group enhances water solubility (log P ~-0.8) but may reduce coupling efficiency.
Biological Activity
4-[(Thien-2-ylmethoxy)methyl]benzeneboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug development and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHBOS, with a molecular weight of approximately 220.10 g/mol. The compound features a thienyl group linked through a methoxy methyl bridge to a benzeneboronic acid moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to glucose metabolism and cancer progression.
- Receptor Modulation : It can act as a ligand for certain receptors, potentially modulating their activity and leading to downstream biological effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 10 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. It may enhance neuronal survival by modulating signaling pathways associated with cell survival.
Case Study: Neuroprotective Effects
In a study conducted on neuronal models subjected to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to control groups. The mechanism was linked to the activation of the PI3K/Akt pathway, which is known for its role in promoting cell survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the substituents on the thienyl and benzeneboronic acid components can significantly alter its biological activity.
Key SAR Insights:
- Substitution Position : The position of substituents on the aromatic rings influences receptor binding affinity.
- Functional Groups : The presence of electron-donating or withdrawing groups can modulate the compound's reactivity and biological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
